2,2'-Bis(triisopropylsilyl)-5,5'-bithiazole
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Overview
Description
2,2’-Bis(triisopropylsilyl)-5,5’-bithiazole is an organosilicon compound that features two triisopropylsilyl groups attached to a bithiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(triisopropylsilyl)-5,5’-bithiazole typically involves the reaction of a bithiazole precursor with triisopropylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for 2,2’-Bis(triisopropylsilyl)-5,5’-bithiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(triisopropylsilyl)-5,5’-bithiazole can undergo various chemical reactions, including:
Oxidation: The bithiazole core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bithiazole core to dihydrobithiazole derivatives.
Substitution: The triisopropylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrobithiazole derivatives.
Scientific Research Applications
2,2’-Bis(triisopropylsilyl)-5,5’-bithiazole has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Its unique electronic properties make it suitable for use in chemical sensors and biosensors.
Mechanism of Action
The mechanism of action of 2,2’-Bis(triisopropylsilyl)-5,5’-bithiazole involves its interaction with various molecular targets and pathways. The bithiazole core can engage in π-π stacking interactions, which are crucial for its role in organic electronics. Additionally, the triisopropylsilyl groups provide steric protection, enhancing the compound’s stability and solubility in organic solvents .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(trimethylsilyl)-5,5’-bithiazole: Similar structure but with trimethylsilyl groups instead of triisopropylsilyl groups.
2,2’-Bis(trifluoromethyl)-5,5’-bithiazole: Features trifluoromethyl groups, which impart different electronic properties.
Uniqueness
2,2’-Bis(triisopropylsilyl)-5,5’-bithiazole is unique due to the bulky triisopropylsilyl groups, which provide steric hindrance and enhance the compound’s stability. This makes it particularly suitable for applications in organic electronics where stability and solubility are crucial .
Properties
Molecular Formula |
C24H44N2S2Si2 |
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Molecular Weight |
480.9 g/mol |
IUPAC Name |
tri(propan-2-yl)-[5-[2-tri(propan-2-yl)silyl-1,3-thiazol-5-yl]-1,3-thiazol-2-yl]silane |
InChI |
InChI=1S/C24H44N2S2Si2/c1-15(2)29(16(3)4,17(5)6)23-25-13-21(27-23)22-14-26-24(28-22)30(18(7)8,19(9)10)20(11)12/h13-20H,1-12H3 |
InChI Key |
BEWBKTHEIWZKBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C1=NC=C(S1)C2=CN=C(S2)[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
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